molecular formula C10H12O4 B104585 methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate CAS No. 124649-67-8

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Cat. No.: B104585
CAS No.: 124649-67-8
M. Wt: 196.2 g/mol
InChI Key: IXDRYSIPXMREGK-BDAKNGLRSA-N
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Description

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is a chiral ester compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups and a phenyl group attached to a three-carbon chain, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involves the reduction of α,α-unsaturated aromatic aldehydes using baker’s yeast. This biocatalytic process converts the aldehydes into the desired diols with high enantioselectivity . The reaction typically takes place in an aqueous medium with D-glucose as the substrate for the yeast.

Industrial Production Methods

Industrial production of this compound often employs chemical reduction methods using chiral catalysts. These methods ensure high yields and enantiomeric purity. The use of asymmetric hydrogenation or enzymatic reduction processes are common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: Formation of methyl (2S,3R)-2-oxo-3-phenylpropanoate.

    Reduction: Formation of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanol.

    Substitution: Formation of methyl (2S,3R)-2,3-ditosyl-3-phenylpropanoate.

Scientific Research Applications

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is widely used in scientific research due to its chiral nature and reactivity. Its applications include:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-2,3-dihydroxy-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.

    Methyl (2S,3R)-2,3-dihydroxy-3-ethylpropanoate: Similar structure but with an ethyl group instead of a phenyl group.

    Methyl (2S,3R)-2,3-dihydroxy-3-isopropylpropanoate: Similar structure but with an isopropyl group instead of a phenyl group.

Uniqueness

Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group enhances the compound’s stability and makes it a valuable intermediate in the synthesis of aromatic compounds.

Properties

IUPAC Name

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRYSIPXMREGK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431042
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124649-67-8
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions an unusual pathway for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involving a dimer chromium(III)−salen complex and a donor ligand. Can you elaborate on the role of the donor ligand in this process?

A1: The research paper highlights the unprecedented role of a donor ligand, such as triethylamine (Et3N), in influencing the enantioselective synthesis of this compound []. The authors propose that the donor ligand interacts with a reaction intermediate formed during the epoxidation/epoxide ring-opening of trans-methylcinnamate ester. This interaction extends the intermediate's lifespan, allowing for free rotation around a carbon-carbon single bond. This rotation favors the formation of a cis-epoxide, which subsequently undergoes ring-opening in the presence of water to yield the desired this compound []. The study suggests that the donor additive may even contribute to forming a new chromium-based oxidant, influencing the reaction pathway.

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